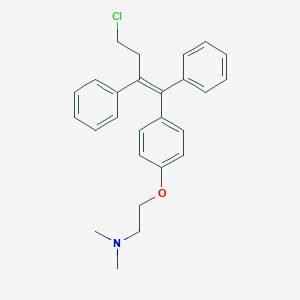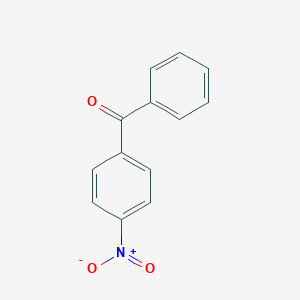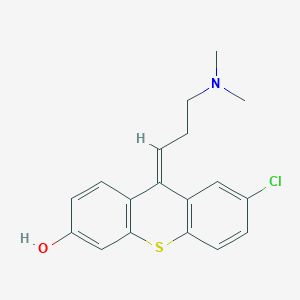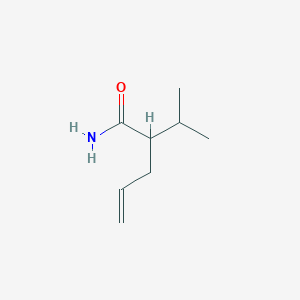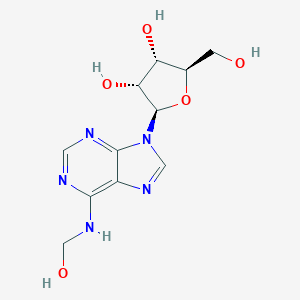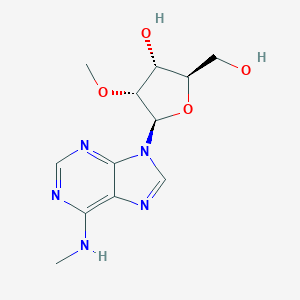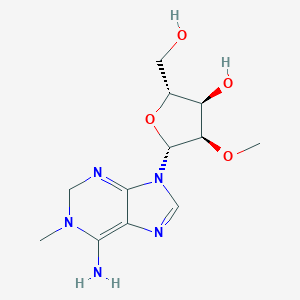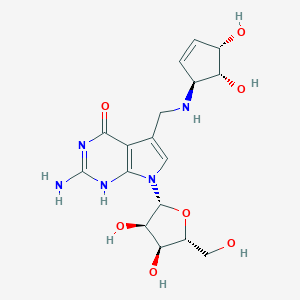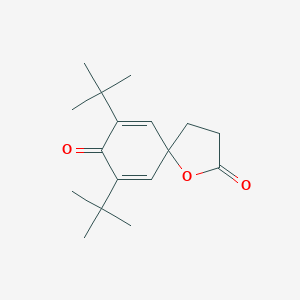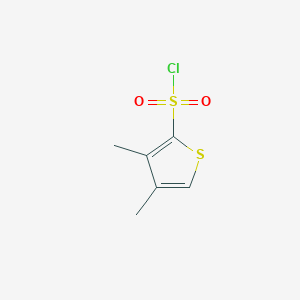![molecular formula C15H17NOS B110062 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol CAS No. 127906-18-7](/img/structure/B110062.png)
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol, also known as DMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPS is a chelating agent that is used to remove heavy metals from the body. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning.
Mechanism Of Action
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It forms stable complexes with heavy metals such as mercury, lead, and arsenic, which are then eliminated from the body. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, particularly mercury. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been shown to be well-tolerated in humans and has a low toxicity profile.
Advantages And Limitations For Lab Experiments
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has several advantages for lab experiments. It is a well-established chelating agent that has been extensively studied in scientific research. It is also relatively easy to synthesize and has a low toxicity profile. However, 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. It also has a relatively narrow range of heavy metals that it can chelate effectively.
Future Directions
There are several future directions for 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol research. One area of research is the development of new chelating agents that are more effective and have a broader range of heavy metals that they can chelate. Another area of research is the development of new methods for delivering chelating agents to specific tissues or organs in the body. Additionally, there is a need for more research on the long-term effects of 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol and other chelating agents, particularly in children and pregnant women. Overall, 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has significant potential for therapeutic applications and is an important area of research in the field of toxicology.
Synthesis Methods
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenethiol with dimethylamine, followed by reduction with sodium borohydride. The resulting product is then treated with 2-bromoacetophenone to yield 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol.
Scientific Research Applications
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating heavy metal toxicity, particularly mercury poisoning. 3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol works by binding to heavy metals in the body and facilitating their excretion through urine and feces. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
properties
CAS RN |
127906-18-7 |
|---|---|
Product Name |
3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol |
Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C15H17NOS/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
KKMSQPXDZXJMFX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O |
Other CAS RN |
127906-18-7 |
synonyms |
3-(2-(N,N-dimethylaminomethyl)phenylthio)phenol 3-DMAMPTP N,N-dimethyl-2-(3-hydroxyphenylthio)benzylamine VUBF 15468 VUBF-15468 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



